3-Bromo-2-(hydrazinylmethyl)phenol
Description
3-Bromo-2-(hydrazinylmethyl)phenol is a brominated phenolic compound featuring a hydrazinylmethyl (–CH₂–NH–NH₂) substituent at the 2-position and a bromine atom at the 3-position of the aromatic ring. The hydrazinylmethyl group introduces unique reactivity due to its nucleophilic hydrazine moiety, enabling applications in coordination chemistry, pharmaceutical intermediates, and coupling reactions.
Properties
Molecular Formula |
C7H9BrN2O |
|---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
3-bromo-2-(hydrazinylmethyl)phenol |
InChI |
InChI=1S/C7H9BrN2O/c8-6-2-1-3-7(11)5(6)4-10-9/h1-3,10-11H,4,9H2 |
InChI Key |
WQQMIZKOSVPNID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CNN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(hydrazinylmethyl)phenol typically involves the bromination of 2-(hydrazinylmethyl)phenol. One common method is the electrophilic bromination of phenols using reagents such as bromine (Br2) or N-bromosuccinimide (NBS) under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reagents.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(hydrazinylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The hydrazinylmethyl group can be reduced to form an amine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2-(hydrazinylmethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(hydrazinylmethyl)phenol involves its interaction with molecular targets such as enzymes and proteins. The hydrazinylmethyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The bromine atom and hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-Bromo-2-(hydrazinylmethyl)phenol with key analogs, emphasizing substituent effects:
Key Observations:
- Hydrazinylmethyl vs. Hydroxymethyl: The hydrazinylmethyl group offers nucleophilic reactivity for forming hydrazones or coordination complexes, whereas the hydroxymethyl group in 3-Bromo-2-(hydroxymethyl)phenol facilitates cross-coupling reactions (e.g., Suzuki–Miyaura) .
- Electron Effects: The trifluoromethyl group in 3-Bromo-2-(trifluoromethyl)phenol increases acidity (pKa ~7.13) due to strong electron withdrawal, contrasting with the electron-donating hydrazinylmethyl group, which may enhance solubility in polar solvents .
- Bioactivity: Schiff base analogs like 3-bromo-2-[6-methylbenzothiazol-2-ylimino]methyl phenol exhibit moderate anti-tubercular activity, suggesting that the hydrazinylmethyl derivative could also serve as a pharmacophore .
Physical Properties
- Melting Points: Bromophenol derivatives typically exhibit melting points between 107–162°C (e.g., 160–162°C for 2-Methoxy-5-(2-(3,4,5-trimethoxyphenyl)-2H-indazol-3-yl)phenol) . The hydrazinylmethyl group’s hydrogen-bonding capability may elevate the melting point relative to non-polar analogs.
- Solubility: The polar hydrazine group likely improves aqueous solubility compared to lipophilic derivatives like 3-Bromo-2-(trifluoromethoxy)phenol (density: 1.779 g/cm³) .
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